Mass Shift (M+3) Enables Baseline GC-MS/LC-MS Separation from Unlabeled 1-Phenylethanol
2,2,2-Trideuterio-1-phenylethanol exhibits a molecular ion mass shift of +3 Da (MW 125.18) relative to unlabeled 1-phenylethanol (MW 122.17), a difference originating from the three deuterium atoms at the methyl group . This M+3 shift ensures that the deuterated internal standard and the native analyte produce fully resolved mass chromatograms in both GC-MS and LC-MS workflows, with no isotopic cross-contamination between the quantification and confirmation ion channels . In contrast, the single-deuterium analog 1-phenylethanol-1-d (M+1) can suffer from natural abundance 13C overlap with the unlabeled parent, complicating peak integration at trace concentrations.
| Evidence Dimension | Molecular ion mass shift in mass spectrometry |
|---|---|
| Target Compound Data | MW 125.18 g/mol; monoisotopic mass 125.092 Da; mass shift M+3 |
| Comparator Or Baseline | Unlabeled 1-phenylethanol (CAS 98-85-1): MW 122.17 g/mol; monoisotopic mass 122.073 Da |
| Quantified Difference | Δm/z = +3.019 Da (calculated from exact masses) |
| Conditions | EI-MS or ESI-MS; molecular ion and fragment ions retaining the CD3 moiety |
Why This Matters
The M+3 shift provides unambiguous chromatographic separation between the standard and the analyte, a prerequisite for accurate isotope dilution quantification in complex biological or environmental matrices.
